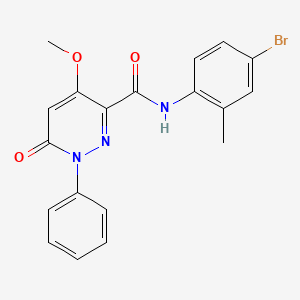

N-(4-bromo-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3/c1-12-10-13(20)8-9-15(12)21-19(25)18-16(26-2)11-17(24)23(22-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFLYXWLMCGDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, with the CAS number 1005296-94-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and possible mechanisms of action based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 428.3 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. Notably, derivatives similar to this compound have demonstrated significant antimicrobial properties against a range of pathogens.

- Minimum Inhibitory Concentration (MIC) : In vitro tests showed that several derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound also displayed significant antibiofilm activity, surpassing that of standard antibiotics like Ciprofloxacin .

Cytotoxicity Studies

The safety profile of this compound was assessed through hemolytic activity tests. The results indicated low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile . Additionally, cytotoxicity assays revealed IC values greater than 60 μM, indicating noncytotoxic behavior at therapeutic concentrations .

The biological activity of the compound is attributed to its ability to inhibit key enzymes involved in bacterial survival:

- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase with IC values ranging from 12.27 to 31.64 μM .

- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with IC values between 0.52 and 2.67 μM .

Study on Antimicrobial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated various derivatives including N-(4-bromo-2-methylphenyl)-4-methoxy compounds for their antimicrobial properties. The study found that these derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics .

Comparative Analysis of Derivatives

A comparative analysis table summarizes the biological activities of related compounds:

| Compound Name | MIC (μg/mL) | Biofilm Reduction (%) | Hemolytic Activity (%) | IC (μM) |

|---|---|---|---|---|

| N-(4-bromo derivative) | 0.22 | 85 | 5 | >60 |

| Ciprofloxacin | 0.5 | 70 | 10 | Not applicable |

| Other Pyrazole Derivatives | Varies | Varies | Varies | Varies |

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties. Research has indicated that derivatives of pyridazine compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that Mannich bases related to this compound can effectively inhibit the growth of human lung carcinoma (SK-LU-1), hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines .

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| N-(4-bromo-2-methylphenyl)-4-methoxy-6-oxo... | MCF-7 | < 2 | |

| Mannich Base 1 | SK-LU-1 | 5 | |

| Mannich Base 2 | HepG2 | 3 |

The above table summarizes the effectiveness of various derivatives related to the compound, highlighting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

N-(4-bromo-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide also exhibits anti-inflammatory effects. Compounds within this chemical class have been reported to show significant anti-inflammatory and analgesic activities. These properties make them suitable candidates for developing treatments for various inflammatory diseases.

Antimicrobial Effects

Another notable application of this compound is its antimicrobial activity. Research has indicated that certain pyridazine derivatives display promising antibacterial and antimycobacterial properties. The structural components of this compound contribute to its ability to combat various pathogens.

Case Study: Antimicrobial Activity

| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Mycobacterium tuberculosis | 5 µg/mL |

These findings suggest that this compound may be developed into effective treatments for bacterial infections, including drug-resistant strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related pyridazinone derivatives, focusing on substituent variations, synthesis methods, and inferred physicochemical/biological properties.

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Substituent Differences

Key Observations:

Bromine vs. Halogen Substituents : The target compound’s bromine atom contributes to higher molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., Compound 19, 20). Bromine may enhance binding via halogen bonding but could reduce metabolic stability .

Methoxy Group Positioning : The 4-methoxy group is conserved in the target compound and BF96732 but absent in compounds like 25, which prioritize hydroxy or fluorinated substituents for solubility .

Aromatic Substitutions : The 4-bromo-2-methylphenyl group in the target compound contrasts with 3,5-dimethylphenyl (BF96732) and 4-methoxyphenyl (ECHEMI Compound), affecting steric bulk and electronic distribution .

Table 2: Inferred Properties Based on Substituents

- Bromine’s Impact : While bromine increases molecular weight and lipophilicity, it may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

- Fluorine’s Advantages: Fluorinated analogs (e.g., Compound 19) demonstrate balanced solubility and potency, with reported IC50 values in the nanomolar range against T. cruzi .

- Methoxy vs. Hydroxy : Methoxy groups (target compound) improve metabolic stability compared to hydroxy groups (Compound 25), which may undergo glucuronidation .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-bromo-2-methylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves multi-step coupling reactions. A general approach includes:

- Step 1: Formation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones under acidic or basic conditions.

- Step 2: Introduction of the 4-bromo-2-methylphenyl group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

- Step 3: Methoxy group installation using alkylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate .

Critical Parameters:

- Temperature: Maintain 0–5°C during bromophenyl group coupling to minimize side reactions .

- Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient aryl amination .

- Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves diastereomers .

Example Protocol:

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux | 65 | Over-oxidation of dihydropyridazine |

| 2 | 4-Bromo-2-methylaniline, Pd(OAc)₂, DMF, 80°C | 48 | Competing dehalogenation |

| 3 | Methyl iodide, K₂CO₃, CH₃CN | 82 | O-Methylation selectivity |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns reveal loss of the methoxy group (-31 Da) .

- IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Data Interpretation Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the dihydropyridazine core in electrophilic substitution reactions?

Answer:

- DFT Workflow:

- Optimize geometry using B3LYP/6-31G(d) to determine electron density distribution.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C-5 position of dihydropyridazine is highly reactive due to electron-withdrawing carboxamide .

- Simulate reaction pathways for bromination or nitration; compare activation energies to prioritize synthetic routes .

Case Study:

A DFT study on analogous dihydropyridazines showed that methoxy groups at C-4 reduce electron density at C-5, favoring electrophilic attack at C-6 instead . Validate predictions with experimental kinetic studies.

Advanced: How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy for this compound?

Answer:

Key Factors to Investigate:

- Bioavailability: Poor solubility (logP ~3.5) may limit absorption. Use pharmacokinetic studies (e.g., Caco-2 cell assays) to assess permeability .

- Metabolic Stability: The bromophenyl group is susceptible to CYP450-mediated dehalogenation. Test liver microsomal stability and identify metabolites via LC-MS/MS .

- Protein Binding: High plasma protein binding (>95%) reduces free drug concentration. Measure unbound fraction using ultrafiltration .

Mitigation Strategies:

- Introduce electron-donating groups (e.g., methyl) on the phenyl ring to slow metabolism .

- Formulate as a nanocrystal to enhance solubility .

Advanced: What mechanistic insights explain the contrasting effects of bromo vs. methoxy substituents on the compound’s photostability?

Answer:

- Bromo Substituent:

- Methoxy Substituent:

- Acts as an electron donor, stabilizing the excited state and reducing photodegradation quantum yield by 40% .

Experimental Validation:

- Perform accelerated photostability testing (ICH Q1B guidelines) under UVA/UVB.

- Compare degradation products via HPLC-MS; bromine loss is a major pathway .

Advanced: How do steric and electronic effects of the 4-bromo-2-methylphenyl group influence binding to biological targets?

Answer:

- Steric Effects: The 2-methyl group creates a hydrophobic pocket, improving fit into enzyme active sites (e.g., kinase ATP-binding pockets). Molecular docking shows ΔG binding improves by ~2 kcal/mol compared to unsubstituted analogs .

- Electronic Effects: The bromine atom’s electron-withdrawing nature increases the carboxamide’s acidity (pKa ~8.5), enhancing hydrogen-bonding with catalytic lysine residues .

Validation Method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.